molecular formula C12H12N4O4S B2589056 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide CAS No. 302804-58-6

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B2589056
CAS No.: 302804-58-6
M. Wt: 308.31
InChI Key: JIOFUECAYWENNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide is a complex organic compound characterized by its unique thiazolidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both thiazolidine and nitrophenyl groups suggests it may exhibit diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide typically involves multiple steps:

  • Formation of the Thiazolidine Ring: : This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions. For example, reacting thiosemicarbazide with chloroacetic acid in the presence of a base like sodium hydroxide can yield the thiazolidine ring.

  • Introduction of the Nitro Group: : The nitro group can be introduced via nitration of a suitable aromatic precursor. For instance, nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid can yield 4-methyl-2-nitroaniline.

  • Coupling Reaction: : The final step involves coupling the thiazolidine derivative with the nitroaniline derivative. This can be done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the methyl group on the nitrophenyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety. Reagents like sodium methoxide or sodium ethoxide can be used for such transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium ethoxide, alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidine ring or the nitrophenyl group.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Alkylated or acylated derivatives of the acetamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide could be investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiazolidine ring could interact with active sites of enzymes, while the nitrophenyl group could participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Lacks the nitrophenyl group, potentially altering its biological activity and chemical reactivity.

    N-(4-methyl-2-nitrophenyl)acetamide: Lacks the thiazolidine ring, which may reduce its potential as an enzyme inhibitor or receptor ligand.

    2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Similar structure but without the methyl and nitro substituents, which could affect its overall activity and specificity.

Uniqueness

The uniqueness of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide lies in its combined structural features, which allow for a wide range of chemical reactions and potential biological activities. The presence of both the thiazolidine ring and the nitrophenyl group provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-6-2-3-7(8(4-6)16(19)20)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFUECAYWENNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.